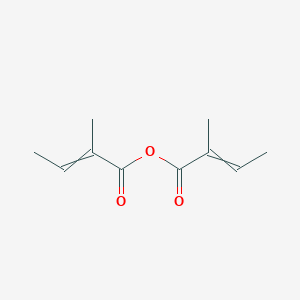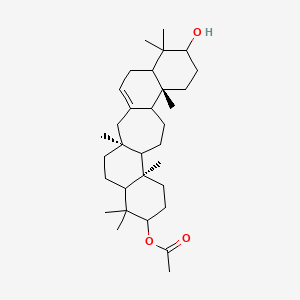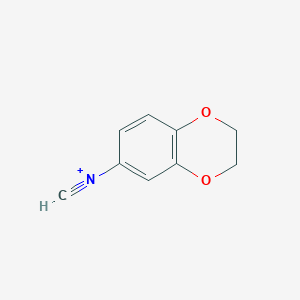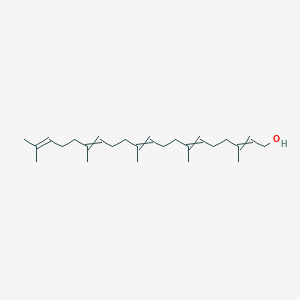![molecular formula C18H25F3N2O2 B12436856 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887582-74-3](/img/structure/B12436856.png)
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the trifluoromethyl-phenylamino group: This step involves the reaction of the piperidine derivative with a trifluoromethyl-phenylamine under suitable conditions.
Protection with Boc group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl-phenylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing the compound to be used in various synthetic applications without unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-anilinopiperidine: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl, with similar structural features but different functional groups.
N-Phenethyl-4-piperidinone: A related compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
887582-74-3 |
|---|---|
Molekularformel |
C18H25F3N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3 |
InChI-Schlüssel |
OHWGEUORKMDLSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)


![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)


![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)


